molecular formula C23H23ClN2O4S2 B2767746 2-((4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-cyclohexylacetamide CAS No. 850926-19-1

2-((4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-cyclohexylacetamide

Cat. No. B2767746
CAS RN: 850926-19-1
M. Wt: 491.02
InChI Key: FMQSZAFADFYQCT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of such compounds can be confirmed by various spectroanalytical data such as NMR, IR, and elemental analysis . For instance, in the 1H-NMR spectra of similar compounds, the D2O exchangeable sulfonamide proton appeared at 10–11 ppm, whereas the two different types of aromatic protons of the 4-chlorophenyl ring showed up as two distinct doublets at 7.5–8.3 ppm .

Scientific Research Applications

Antibacterial and Anti-Enzymatic Potential

A series of N-substituted derivatives, including compounds related to 2-((4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-cyclohexylacetamide, have been synthesized and evaluated for their antibacterial and anti-enzymatic activities. These compounds showed promising results against certain strains of gram-negative and gram-positive bacteria. The study also explored their potential in inhibiting the lipoxygenase (LOX) enzyme and evaluated their cytotoxic behavior, providing valuable insights for future drug development (Nafeesa et al., 2017).

Anticancer Activities

Research on a novel series of 4-arylsulfonyl-1,3-oxazoles has unveiled compounds with significant anticancer activities against various cancer cell lines, including CNS cancer subpanels and Non-Small Cell Lung Cancer subpanels. The study highlights the potential of these compounds as cytostatic and antiproliferative agents, suggesting a promising direction for the development of new cancer therapies (Zyabrev et al., 2022).

Antibacterial and Anti-Urease Activities

Compounds containing sulphonylacetamide groups, akin to 2-((4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-cyclohexylacetamide, have demonstrated notable antibacterial activity against a range of bacterial strains and exhibited significant anti-urease activities. These findings open new avenues for the development of antibacterial and urease inhibitory agents, highlighting the therapeutic potential of sulphonylacetamide derivatives (Noreen et al., 2015).

Antiviral Activity

The synthesis of new sulfonamide derivatives has shown that certain compounds possess anti-tobacco mosaic virus activity. This discovery points to the potential use of such compounds in the development of antiviral drugs, offering a new approach to controlling viral infections (Chen et al., 2010).

properties

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S2/c24-17-11-13-19(14-12-17)32(28,29)22-23(30-21(26-22)16-7-3-1-4-8-16)31-15-20(27)25-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQSZAFADFYQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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